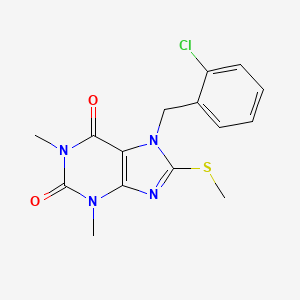
7-(2-chlorobenzyl)-1,3-dimethyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-chlorobenzyl)-1,3-dimethyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C15H15ClN4O2S and its molecular weight is 350.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-(2-chlorobenzyl)-1,3-dimethyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to known purine nucleosides and has been investigated for various therapeutic applications, including anti-inflammatory and anticancer effects.
The molecular formula of this compound is C18H22ClN5O4S, with a molecular weight of approximately 407.851 g/mol. Key physical properties include:
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 589.5 ± 60.0 °C at 760 mmHg
- LogP : 2.99, indicating moderate lipophilicity which may influence its bioavailability and distribution in biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of purine derivatives. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Induces apoptosis |
| Compound B | NCI-H460 | 12.50 | Cell cycle arrest |
| Compound C | SF-268 | 42.30 | Inhibition of proliferation |
These findings suggest that similar derivatives may exhibit significant cytotoxicity against human cancer cell lines.
Anti-inflammatory Activity
Research indicates that certain purine derivatives possess anti-inflammatory properties by inhibiting key inflammatory mediators. For example, compounds related to this structure have been shown to reduce levels of cytokines such as TNF-alpha and IL-6 in vitro, which are crucial in the inflammatory response.
Case Studies
A notable study investigated the effects of a related purine derivative on human cancer cell lines. The compound demonstrated significant inhibition of cell growth and induced apoptosis through the activation of caspase pathways. The study concluded that modifications on the purine ring could enhance biological activity and selectivity towards cancer cells.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Adenosine Receptors : Compounds like this may act as antagonists or agonists at adenosine receptors, influencing cellular signaling pathways involved in tumor growth and inflammation.
- Enzyme Inhibition : Inhibition of enzymes such as cyclin-dependent kinases (CDKs) has been observed in similar compounds, leading to cell cycle arrest in cancer cells.
Propiedades
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2S/c1-18-12-11(13(21)19(2)15(18)22)20(14(17-12)23-3)8-9-6-4-5-7-10(9)16/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNZBNQPTHIWJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














